4'-Chloro-[1,1'-biphenyl]-3-amine
Overview
Description
“4’-Chloro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9Cl. It is a simple aromatic halogenated organic compound .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-[1,1’-biphenyl]-3-amine” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.653. It is insoluble in water and its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: 4'-Chloro-[1,1'-biphenyl]-3-amine has been utilized in the synthesis of various novel compounds. For instance, it was used as a starting material in the synthesis of 2,4′,5-trichloro [14C]biphenyl mercapturic acids, which involved an aryl coupling followed by a reduction and a coupling with cuprous N-acetylcysteine mercaptide (Bergman, Bakke, & Feil, 1983). Additionally, its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications (Patel, Malik, & Bhatt, 2009).
Catalysis
- Catalytic Applications: The compound plays a role in catalytic processes. For example, palladium complexes supported by derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have shown efficiency as catalysts in the amination of aryl halides and triflates (Wolfe et al., 2000). This application is significant in organic synthesis, where such catalytic aminations are critical.
Material Science
- Organic Light-Emitting Diodes (OLEDs): Derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have been used in the field of material science, particularly in the development of organic light-emitting diodes. Molecules containing this compound have been prepared for use in phosphorescent OLEDs (Ge et al., 2016). This highlights its potential in the electronics and display industries.
Analytical Chemistry
- Fluorescent Analogs for Assays: A dye-labeled analog of polychlorinated biphenyls, involving a derivative of 4'-Chloro-[1,1'-biphenyl]-3-amine, was synthesized for use in a continuous flow immunosensor assay (Charles et al., 1995). This application demonstrates the compound's utility in creating sensitive and specific assays for environmental and biological analysis.
Pharmaceutical and Medical Research
- Antitumor Activity: A compound containing 4'-Chloro-[1,1'-biphenyl]-3-amine showed significant inhibitory capacity against certain cancer cell lines, indicating its potential in antitumor research (Ji et al., 2018).
Corrosion Inhibition
- Corrosion Inhibitors for Metals: Derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have been explored as effective corrosion inhibitors for mild steel in acidic medium. This is relevant in industrial applications where corrosion prevention is crucial (Boughoues et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKHKAVIGEKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373893 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-[1,1'-biphenyl]-3-amine | |
CAS RN |
56970-11-7 | |
Record name | 4'-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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